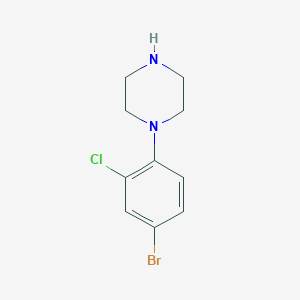

1-(4-Bromo-2-chlorophényl)pipérazine

Vue d'ensemble

Description

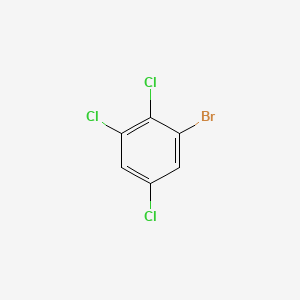

The compound 1-(4-Bromo-2-chlorophenyl)piperazine is a derivative of piperazine featuring a bromo and a chloro substituent on the phenyl ring. Piperazine derivatives are of significant interest due to their biological and chemical properties, which make them valuable in pharmaceutical applications and as intermediates in organic synthesis.

Synthesis Analysis

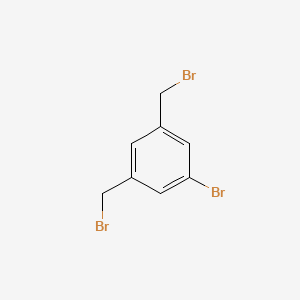

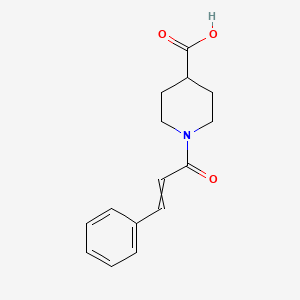

The synthesis of piperazine derivatives typically involves the reaction of substituted anilines with various alkylating agents. For instance, 1-(3-chlorophenyl)piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by reaction with 1-bromo-3-chloropropane to yield the corresponding piperazine hydrochloride with an overall yield of 45.7% . Another related compound, 1-[(4-chlorophenyl)phenyl methyl] piperazine, was synthesized from 4-chlorobenzophenone through a series of reactions including reduction, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility of piperazine synthesis through various reductive amination and substitution reactions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectral data and X-ray crystallography. For example, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was found to crystallize in the monoclinic crystal system with P 21/c point group . Theoretical calculations such as DFT/B3LYP/6-311G (d,p) can be used to predict structural and electronic properties, which are then compared with experimental results to validate the molecular structure .

Chemical Reactions Analysis

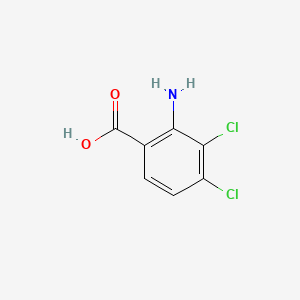

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of halogens on the phenyl ring can facilitate further substitution reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involved multiple steps including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These reactions underscore the reactivity of piperazine derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the HOMO-LUMO energy gap can be calculated to determine properties like chemical hardness, chemical potential, and electrophilicity index . The crystal structure of 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate revealed intermolecular hydrogen bonding and π-π stacking interactions, which are important for the stability and solubility of the compound . These properties are crucial for the application of piperazine derivatives in drug development and other chemical industries.

Applications De Recherche Scientifique

Synthèse d'intermédiaires pharmaceutiques

“1-(4-Bromo-2-chlorophényl)pipérazine” sert d'intermédiaire utile dans la synthèse de plusieurs nouveaux composés organiques . La méthode de synthèse de cet intermédiaire pharmaceutique pipérazine est simple et facile, avec des conditions de réaction douces et une pureté élevée du produit .

Applications antitumorales

Les composés dérivés de “this compound” ont été appliqués dans les domaines thérapeutiques antitumoraux . Les mécanismes et l'efficacité spécifiques peuvent varier en fonction du dérivé spécifique et du type de tumeur.

Applications antifongiques

Certains dérivés de “this compound” ont montré des propriétés antifongiques . Ces composés pourraient potentiellement être utilisés dans le traitement de diverses infections fongiques.

Applications antidépressives

Les dérivés de “this compound” ont également été utilisés dans le domaine des antidépresseurs . Ces composés peuvent interagir avec certains neurotransmetteurs dans le cerveau pour aider à soulager les symptômes de la dépression.

Applications antivirales

Des composés dérivés de “this compound” ont été appliqués dans les domaines thérapeutiques antiviraux . Ils peuvent inhiber la réplication de certains virus, bien que les mécanismes spécifiques puissent varier.

Identification et analyse dans les matériaux saisis

“this compound” et ses dérivés peuvent être identifiés et analysés dans les matériaux saisis . Ceci est important en sciences forensiques et en application de la loi pour l'identification des substances illicites.

Safety and Hazards

Mécanisme D'action

Target of Action

1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .

Mode of Action

Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors

Biochemical Pathways

Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors

Pharmacokinetics

Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects

Analyse Biochimique

Biochemical Properties

1-(4-Bromo-2-chlorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation and other physiological processes.

Cellular Effects

1-(4-Bromo-2-chlorophenyl)piperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2C receptor can lead to changes in gene expression related to serotonin signaling . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 1-(4-Bromo-2-chlorophenyl)piperazine involves its binding interactions with biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromo-2-chlorophenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses.

Dosage Effects in Animal Models

The effects of 1-(4-Bromo-2-chlorophenyl)piperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered behavior and physiological responses . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

1-(4-Bromo-2-chlorophenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence biochemical processes . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(4-Bromo-2-chlorophenyl)piperazine within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects.

Subcellular Localization

1-(4-Bromo-2-chlorophenyl)piperazine’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944662-98-0 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)